molecular formula C25H28N2O3 B4265449 2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)-4-quinolinecarboxamide

2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)-4-quinolinecarboxamide

Cat. No. B4265449
M. Wt: 404.5 g/mol
InChI Key: ZGMJFTQDQALWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a critical component of the glutamatergic system, which is involved in learning and memory processes. DMQX has been shown to have a range of effects on the brain and has potential applications in the treatment of various neurological disorders.

Mechanism of Action

DMQX is a potent antagonist of the NMDA receptor, which is a critical component of the glutamatergic system. The NMDA receptor is involved in learning and memory processes, as well as in the development of addiction and other psychiatric disorders. DMQX binds to the receptor and prevents the activation of the receptor by glutamate, which is the primary neurotransmitter involved in the glutamatergic system.
Biochemical and Physiological Effects:
DMQX has a range of effects on the brain and has potential applications in the treatment of various neurological disorders. DMQX has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. DMQX has also been shown to have analgesic effects, which may make it useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

DMQX has several advantages for use in lab experiments. It is a potent antagonist of the NMDA receptor, which makes it useful for studying the role of the receptor in various neurological disorders. DMQX is also relatively stable and can be stored for extended periods of time. However, DMQX has some limitations for use in lab experiments. It is relatively expensive and may not be readily available in some labs. Additionally, DMQX has a relatively short half-life, which may limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on DMQX. One area of interest is the development of new compounds that are more potent and selective antagonists of the NMDA receptor. Another area of interest is the development of new therapeutic applications for DMQX, such as in the treatment of neurodegenerative disorders or chronic pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMQX and its potential applications in scientific research.

Scientific Research Applications

DMQX has been extensively studied for its potential applications in scientific research. It has been shown to have a range of effects on the brain and has potential applications in the treatment of various neurological disorders. DMQX has been used to study the role of the NMDA receptor in learning and memory processes, as well as in the development of addiction and other psychiatric disorders.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-16-8-4-6-10-21(16)27-25(28)20-15-23(26-22-11-7-5-9-18(20)22)19-13-12-17(29-2)14-24(19)30-3/h5,7,9,11-16,21H,4,6,8,10H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMJFTQDQALWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)-4-quinolinecarboxamide

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